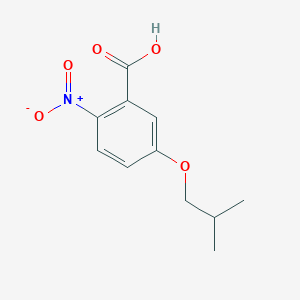

5-(2-Methylpropoxy)-2-nitrobenzoic acid

Descripción

BenchChem offers high-quality 5-(2-Methylpropoxy)-2-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Methylpropoxy)-2-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C11H13NO5 |

|---|---|

Peso molecular |

239.22 g/mol |

Nombre IUPAC |

5-(2-methylpropoxy)-2-nitrobenzoic acid |

InChI |

InChI=1S/C11H13NO5/c1-7(2)6-17-8-3-4-10(12(15)16)9(5-8)11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) |

Clave InChI |

WLMYSSSLRUWRDV-UHFFFAOYSA-N |

SMILES canónico |

CC(C)COC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |

Origen del producto |

United States |

An In-depth Technical Guide to the Synthesis of 5-(2-Methylpropoxy)-2-nitrobenzoic acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 5-(2-Methylpropoxy)-2-nitrobenzoic acid, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delves into the mechanistic underpinnings of the selected reactions, offers detailed, step-by-step experimental protocols, and discusses critical process parameters and optimization strategies. The synthesis is presented as a two-step process commencing with the hydrolysis of 5-chloro-2-nitrobenzoic acid to yield the pivotal intermediate, 5-hydroxy-2-nitrobenzoic acid, followed by a Williamson ether synthesis to afford the final product.

Introduction and Strategic Overview

5-(2-Methylpropoxy)-2-nitrobenzoic acid, also known as 5-isobutoxy-2-nitrobenzoic acid, is a valuable building block in medicinal chemistry. Its structure, featuring a nitro-substituted benzoic acid scaffold with an isobutoxy side chain, provides a versatile platform for the synthesis of a diverse range of biologically active molecules. The strategic design of its synthesis is paramount to ensure high purity, good yield, and scalability.

The synthetic approach detailed herein is a logical and well-established two-step sequence. This pathway was chosen for its reliability, the commercial availability of the starting materials, and the straightforward nature of the chemical transformations.

The overall synthesis pathway is illustrated below:

Caption: Overall synthetic route to 5-(2-Methylpropoxy)-2-nitrobenzoic acid.

Step 1: Synthesis of 5-Hydroxy-2-nitrobenzoic Acid

The initial step in the synthesis is the nucleophilic aromatic substitution of the chlorine atom in 5-chloro-2-nitrobenzoic acid with a hydroxyl group. This hydrolysis is typically carried out in the presence of a strong base.

Mechanistic Insight

The reaction proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. The presence of the strongly electron-withdrawing nitro group ortho and para to the chlorine atom activates the aromatic ring towards nucleophilic attack by the hydroxide ion. The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance, thereby facilitating the displacement of the chloride ion.

Detailed Experimental Protocol

Materials:

-

5-Chloro-2-nitrobenzoic acid

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Dimethyl sulfoxide (DMSO) or water

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-2-nitrobenzoic acid in an appropriate solvent. Aqueous sodium hydroxide (e.g., 15%) or a solution of potassium hydroxide in dimethyl sulfoxide can be used.[1][2]

-

Add the base (e.g., a 15% aqueous sodium hydroxide solution) to the flask.[1] The reaction mixture is then heated to reflux.

-

The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed. This can take several hours to days depending on the specific conditions.[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1. This will precipitate the product.[1]

-

The crude 5-hydroxy-2-nitrobenzoic acid is then collected by vacuum filtration and washed with cold deionized water to remove inorganic salts.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water. Alternatively, an extraction with ethyl acetate can be performed, followed by drying of the organic layer over anhydrous sodium sulfate, and removal of the solvent under reduced pressure to yield the purified product.[1]

Quantitative Data Summary

| Parameter | Value/Range | Reference |

| Starting Material | 5-Chloro-2-nitrobenzoic acid | [1][2] |

| Base | 15% aq. NaOH or KOH in DMSO | [1][2] |

| Solvent | Water or DMSO | [1][2] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 72 hours (example) | [1] |

| Typical Yield | ~96.5% | [1] |

Step 2: Williamson Ether Synthesis of 5-(2-Methylpropoxy)-2-nitrobenzoic acid

The second and final step is the etherification of the phenolic hydroxyl group of 5-hydroxy-2-nitrobenzoic acid with an isobutyl group. The Williamson ether synthesis is the method of choice for this transformation, offering high yields and operational simplicity.[3][4]

Mechanistic Rationale

The Williamson ether synthesis is a classic SN2 reaction.[3][4] The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 5-hydroxy-2-nitrobenzoic acid by a base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of isobutyl bromide in a backside attack, displacing the bromide ion and forming the desired ether linkage.

The choice of a primary alkyl halide, isobutyl bromide, is crucial as it minimizes the competing E2 elimination reaction that can occur with secondary and tertiary alkyl halides.[5]

Sources

An In-depth Technical Guide to 5-(2-Methylpropoxy)-2-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Methylpropoxy)-2-nitrobenzoic acid, also known as 5-isobutoxy-2-nitrobenzoic acid, is a substituted aromatic carboxylic acid. Its structure, featuring an isobutoxy group and a nitro group on the benzoic acid scaffold, makes it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the carboxylic acid allows for the formation of amides, esters, and other derivatives. This guide provides a comprehensive overview of the synthesis, predicted properties, and potential applications of this compound, with a focus on providing actionable insights for laboratory work.

While a specific CAS number for 5-(2-Methylpropoxy)-2-nitrobenzoic acid is not readily found in major chemical databases, its synthesis is highly feasible based on established chemical principles. This guide will focus on a robust synthetic protocol starting from a commercially available precursor.

Physicochemical Properties (Predicted)

The physicochemical properties of 5-(2-Methylpropoxy)-2-nitrobenzoic acid can be predicted based on its structure and comparison to analogous compounds.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₁H₁₃NO₅ | |

| Molecular Weight | 239.22 g/mol | |

| Appearance | Off-white to pale yellow crystalline solid | Based on similar nitrobenzoic acid derivatives. |

| Melting Point | 110-120 °C | Expected to be lower than 5-hydroxy-2-nitrobenzoic acid (141-144 °C) due to the ether linkage. |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water. | The isobutoxy group increases lipophilicity compared to a hydroxyl group. |

| pKa | ~3.0 - 3.5 | The electron-withdrawing nitro group increases the acidity of the carboxylic acid. |

Synthetic Protocol: Williamson Ether Synthesis

The most logical and field-proven approach to synthesize 5-(2-Methylpropoxy)-2-nitrobenzoic acid is via the Williamson ether synthesis, a classic and reliable method for forming ethers.[1][2][3] This method involves the reaction of an alkoxide with an alkyl halide. In this case, the phenoxide of 5-hydroxy-2-nitrobenzoic acid will be reacted with an isobutyl halide.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 5-(2-Methylpropoxy)-2-nitrobenzoic acid.

Detailed Step-by-Step Methodology

Materials:

-

5-Hydroxy-2-nitrobenzoic acid (CAS: 610-37-7)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Isobutyl bromide (2-Methylpropyl bromide)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-hydroxy-2-nitrobenzoic acid (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DMF to the flask to dissolve the starting material. Then, add anhydrous potassium carbonate (1.5 - 2.0 eq).

-

Insight: Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the phenolic hydroxyl group but not the carboxylic acid, which would form a less reactive dianion. DMF is an excellent polar aprotic solvent for SN2 reactions as it solvates the potassium cation, leaving the phenoxide nucleophile more reactive.[4]

-

-

Alkylation: Add isobutyl bromide (1.2 - 1.5 eq) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice-cold water.

-

Acidify the aqueous solution to a pH of 1-2 with 1 M HCl. This will protonate the carboxylic acid, making the product extractable into an organic solvent.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure 5-(2-Methylpropoxy)-2-nitrobenzoic acid.

-

Applications in Drug Discovery and Development

Substituted nitrobenzoic acids are important precursors in the synthesis of a wide range of pharmaceuticals. The dual functionality of 5-(2-Methylpropoxy)-2-nitrobenzoic acid makes it a versatile building block.

Potential Synthetic Utility Diagram

Caption: Potential synthetic transformations of 5-(2-Methylpropoxy)-2-nitrobenzoic acid.

-

Precursor to Amino Derivatives: The nitro group can be selectively reduced to an amine using various methods, such as catalytic hydrogenation (H₂ over Pd/C) or using reducing agents like tin(II) chloride. The resulting 2-amino-5-(2-methylpropoxy)benzoic acid is a valuable precursor for the synthesis of heterocyclic compounds like benzodiazepines and quinolones, which are common scaffolds in medicinal chemistry.

-

Amide Library Synthesis: The carboxylic acid functionality allows for straightforward amide bond formation with a diverse range of amines using standard coupling reagents (e.g., EDC, HOBt). This enables the rapid generation of compound libraries for screening in drug discovery programs.

-

Ester Prodrugs: The carboxylic acid can be esterified to create prodrugs, which can improve the pharmacokinetic properties of a parent drug molecule.

Conclusion

5-(2-Methylpropoxy)-2-nitrobenzoic acid, while not having a readily available CAS number, represents a synthetically accessible and potentially valuable building block for researchers in organic synthesis and drug discovery. The provided protocol for its synthesis via Williamson etherification of the commercially available 5-hydroxy-2-nitrobenzoic acid offers a reliable and scalable route to this compound. Its versatile functional groups open up numerous possibilities for the creation of novel molecules with potential biological activity. This guide serves as a foundational resource for scientists looking to incorporate this and related structures into their research endeavors.

References

- Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Williamson ether synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

Sources

starting materials for 5-(2-Methylpropoxy)-2-nitrobenzoic acid synthesis

Topic: Starting Materials for 5-(2-Methylpropoxy)-2-nitrobenzoic Acid Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Target Analysis

5-(2-Methylpropoxy)-2-nitrobenzoic acid (also known as 5-isobutoxy-2-nitrobenzoic acid) is a critical aromatic building block, often utilized in the synthesis of pharmaceutical intermediates, particularly for non-peptide agonists and adhesion molecule inhibitors.

The synthesis of this molecule relies on the strategic functionalization of the benzene ring, specifically exploiting the electronic properties of the nitro group to facilitate substitution at the para position (C5). This guide details the two primary retrosynthetic disconnections: Nucleophilic Aromatic Substitution (SNAr) and Phenolic Alkylation .

Target Molecule Profile[1]

-

IUPAC Name: 5-(2-Methylpropoxy)-2-nitrobenzoic acid

-

Key Moiety: Isobutoxy ether linkage at C5; Nitro group at C2; Carboxylic acid at C1.

-

Electronic Character: The C2-nitro group strongly deactivates the ring toward electrophilic attack but activates the C5 position for nucleophilic attack.

Retrosynthetic Analysis

The synthesis is best approached by disconnecting the ether linkage. This reveals two distinct pathways based on bond formation order.

Figure 1: Retrosynthetic disconnection showing the two primary routes to the target ether.

Primary Route: Nucleophilic Aromatic Substitution (SNAr)

This route is generally preferred for scale-up due to the availability of the chlorinated precursor and the "one-pot" nature of the displacement.

Core Starting Material: 5-Chloro-2-nitrobenzoic Acid[2][3]

-

CAS Number: 2516-96-3[1]

-

Role: Electrophilic substrate.

-

Mechanistic Insight: The nitro group at C2 is para to the chlorine atom at C5. Through resonance, the nitro group withdraws electron density from C5, stabilizing the Meisenheimer complex intermediate formed during nucleophilic attack. This activation is critical; without the para-nitro group, the chloride would be inert to substitution under mild conditions.

Nucleophilic Reagent: Isobutanol (2-Methylpropan-1-ol)

-

CAS Number: 78-83-1

-

Role: Pro-nucleophile.

-

Activation: Requires deprotonation by a strong base (e.g., KOH, NaH, or t-BuOK) to form the isobutoxide anion, which is the active nucleophile.

Experimental Protocol (SNAr)

Objective: Displacement of chloride by isobutoxide.

-

Preparation of Nucleophile:

-

Charge a reaction vessel with Isobutanol (excess, acts as solvent/reactant) or a polar aprotic solvent like DMSO or NMP .

-

Add Potassium Hydroxide (KOH) (3.0 equivalents). Note: Excess base is required to deprotonate the carboxylic acid first (forming the carboxylate) and then generate the alkoxide.

-

-

Reaction:

-

Add 5-Chloro-2-nitrobenzoic acid (1.0 equivalent) slowly to control exotherm.

-

Heat the mixture to 80–100°C . The elevated temperature is necessary to overcome the activation energy of the SNAr on the deactivated ring.

-

Monitor by HPLC/TLC.[2] The reaction proceeds via an addition-elimination mechanism.

-

-

Workup:

-

Purification: Recrystallization from Ethanol/Water.

Critical Control Point: Ensure the reaction mixture remains strictly anhydrous if using NaH; however, with KOH/Isobutanol, water is generated but the equilibrium is driven by the excess alcohol and heat.

Secondary Route: Phenolic Alkylation (Williamson Ether Synthesis)

This route is useful if the 5-hydroxy derivative is already available or if the SNAr route suffers from side reactions (e.g., competitive hydrolysis of the chloride).

Core Starting Material: 5-Hydroxy-2-nitrobenzoic Acid[7]

-

Role: Nucleophilic substrate.[7]

-

Source: Can be synthesized from 3-hydroxybenzoic acid (via nitration) or by hydrolysis of 5-chloro-2-nitrobenzoic acid [1].

Alkylating Agent: Isobutyl Bromide (1-Bromo-2-methylpropane)

-

CAS Number: 78-77-3

-

Role: Electrophile.

-

Reactivity: Primary alkyl halide, susceptible to SN2 attack.

Experimental Protocol (Alkylation)

Objective: Selective O-alkylation of the phenol.

-

Solvent System: Dissolve 5-Hydroxy-2-nitrobenzoic acid in DMF or Acetone .

-

Base Addition: Add Potassium Carbonate (K2CO3) (2.5 equivalents).

-

Alkylation:

-

Add Isobutyl bromide (1.2 equivalents).

-

Heat to reflux (Acetone) or 60°C (DMF) .

-

Note: If the carboxylic acid is also alkylated (forming the ester), a subsequent hydrolysis step (LiOH/THF/Water) will be required to return to the free acid.

-

-

Workup:

Comparative Analysis of Starting Materials

The following table summarizes the key considerations for selecting the starting material strategy.

| Feature | Route A: SNAr (From Chloride) | Route B: Alkylation (From Phenol) |

| Starting Material | 5-Chloro-2-nitrobenzoic acid | 5-Hydroxy-2-nitrobenzoic acid |

| Reagent | Isobutanol + KOH | Isobutyl Bromide + K2CO3 |

| Step Count | 1 (One-pot displacement) | 1-2 (Alkylation + potential hydrolysis) |

| Atom Economy | High (Loss of KCl) | Moderate (Loss of KBr) |

| Cost | Low (Precursor is commoditized) | Higher (Phenol precursor is pricier) |

| Scalability | Excellent (Preferred Industrial Route) | Good (Laboratory Scale) |

| Impurity Profile | Trace 5-hydroxy (hydrolysis byproduct) | Trace O-alkylation of carboxylate |

Mechanistic Visualization

Understanding the electronic activation is crucial for troubleshooting.

Figure 2: Reaction pathway for the SNAr route, highlighting the stabilization of the transition state by the nitro group.

References

-

ChemicalBook. (n.d.). Synthesis of 5-Hydroxy-2-nitrobenzoic acid. Retrieved from

-

PrepChem. (n.d.). Synthesis of 5-Hydroxy-2-nitrobenzoic acid from 5-chloro-2-nitrobenzoic acid. Retrieved from

-

National Institutes of Health (NIH). (2025). 5-Chloro-2-nitrobenzoic acid | C7H4ClNO4.[11] PubChem.[6][12] Retrieved from

-

Sigma-Aldrich. (n.d.).[5] 5-Methoxy-2-nitrobenzoic acid (Analogous Chemistry). Retrieved from

Sources

- 1. actagroup.com [actagroup.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. 5-HYDROXY-2-NITROBENZOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 5-Hydroxy-2-nitrobenzoic acid | C7H5NO5 | CID 11882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. prepchem.com [prepchem.com]

- 9. ijstr.org [ijstr.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. environmentclearance.nic.in [environmentclearance.nic.in]

- 12. 5-Hydroxy-2-nitrobenzaldehyde | C7H5NO4 | CID 39211 - PubChem [pubchem.ncbi.nlm.nih.gov]

reaction conditions for coupling 5-(2-Methylpropoxy)-2-nitrobenzoic acid

An In-Depth Technical Guide and Protocol for the Coupling of 5-(2-Methylpropoxy)-2-nitrobenzoic Acid

Executive Summary

5-(2-Methylpropoxy)-2-nitrobenzoic acid (also known as 5-isobutoxy-2-nitrobenzoic acid ) is a critical building block in the synthesis of anthranilamide-based peptidomimetics , molecular electrets , and pyrrolo[2,1-c][1,4]benzodiazepine (PBD) antitumor antibiotics. Its structure features a benzoic acid core with a strongly electron-withdrawing nitro group at the ortho position and an electron-donating isobutoxy group at the meta position (relative to the acid).

This unique substitution pattern presents a dichotomy in reactivity:

-

Electronic Activation: The ortho-nitro group increases the electrophilicity of the carbonyl carbon, making the acid highly susceptible to activation.

-

Steric Deactivation: The bulky ortho-nitro group imposes significant steric hindrance, impeding the approach of nucleophiles (amines/alcohols) during coupling events.

This guide details the optimized reaction conditions to overcome these steric barriers, focusing on Acid Chloride Activation as the gold standard for high-yield amide bond formation, while also presenting HATU-mediated coupling for high-throughput applications.

Molecule Profile & Properties

| Property | Detail |

| IUPAC Name | 5-(2-Methylpropoxy)-2-nitrobenzoic acid |

| Common Name | 5-Isobutoxy-2-nitrobenzoic acid |

| CAS Number | Not widely listed; derivative of CAS 610-37-7 (5-hydroxy precursor) |

| Molecular Formula | C₁₁H₁₃NO₅ |

| Molecular Weight | 239.22 g/mol |

| Key Functional Groups | Carboxylic Acid (C-1), Nitro (C-2), Isobutoxy (C-5) |

| Solubility | Soluble in DMF, DMSO, DCM, EtOAc; Poorly soluble in water/hexanes.[1] |

| pKa (Calc.) | ~2.0–2.5 (Acidified by o-NO₂ group) |

Pre-Requisite: Preparation of the Starting Material

Commercial availability of the specific isobutoxy derivative can be sporadic. It is robustly synthesized from 5-hydroxy-2-nitrobenzoic acid via Williamson ether synthesis.

Protocol: Alkylation of 5-Hydroxy-2-nitrobenzoic Acid

-

Reagents: 5-Hydroxy-2-nitrobenzoic acid (1.0 eq), Isobutyl iodide (2.0–4.0 eq), Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq).

-

Solvent: DMF or 2-Methoxyethanol.

-

Conditions: 80–100 °C for 12–24 h (Thermal) OR 130 °C for 2 min (Microwave).

-

Note: This reaction often esterifies the carboxylic acid simultaneously. A subsequent hydrolysis step (LiOH/THF/H₂O) is required to reveal the free acid for coupling.

Core Protocol: Amide Coupling

The primary challenge is the ortho-nitro group. Standard carbodiimide couplings (EDC/NHS) often fail or proceed slowly due to steric blocking. The most reliable method involves converting the acid to its highly reactive acid chloride , followed by reaction with the amine.

Method A: The Acid Chloride Route (Gold Standard)

Best for: Sterically hindered amines (e.g., anilines), large scale, and difficult substrates.

Reagents:

-

Substrate: 5-(2-Methylpropoxy)-2-nitrobenzoic acid (1.0 eq)

-

Activator: Oxalyl Chloride (1.2–1.5 eq)

-

Catalyst: DMF (Dimethylformamide) (1–2 drops, catalytic)

-

Base: Diisopropylethylamine (DIEA) or Pyridine (2.0–3.0 eq)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

-

Activation (Acid Chloride Formation):

-

Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

-

Add catalytic DMF (1–2 drops). Note: DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating species.

-

Cool the solution to 0 °C.

-

Add Oxalyl Chloride (1.2 eq) dropwise. Gas evolution (CO/CO₂) will be observed.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours.

-

Verification: Aliquot a small sample, quench with MeOH, and check TLC/LCMS for the methyl ester to confirm complete activation.

-

Evaporation (Critical): Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and solvent. Re-dissolve the crude yellow solid (acid chloride) in fresh anhydrous DCM.

-

-

Coupling (Amide Bond Formation):

-

In a separate vessel, dissolve the Amine Partner (1.0–1.2 eq) and DIEA (2.5 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C.

-

Slowly add the solution of the freshly prepared Acid Chloride to the amine solution.

-

Allow to warm to RT and stir for 2–12 hours.

-

Monitoring: Monitor by TLC (EtOAc/Hexanes) or LCMS. The product usually runs higher (less polar) than the free acid.

-

-

Workup:

Method B: HATU-Mediated Coupling

Best for: High-Throughput Screening (HTS), acid-sensitive substrates, or when generating acid chlorides is undesirable.

Reagents:

-

Coupling Agent: HATU (1.2 eq)

-

Base: DIEA (3.0 eq)

-

Solvent: DMF (anhydrous)

Step-by-Step Protocol:

-

Dissolve 5-(2-Methylpropoxy)-2-nitrobenzoic acid (1.0 eq) in DMF (0.1–0.2 M).

-

Add DIEA (3.0 eq) and stir for 5 minutes. The solution often turns yellow/orange due to deprotonation.

-

Add HATU (1.2 eq). Stir for 10–15 minutes to form the activated O-azabenzotriazole ester.

-

Add the Amine Partner (1.0–1.2 eq).

-

Stir at RT for 4–16 hours.

-

Note: If the reaction is sluggish due to the ortho-nitro sterics, heat to 50 °C.

Strategic Pathway & Mechanism

The following diagram illustrates the complete workflow from the hydroxy-precursor to the coupled amide, highlighting the critical "Ortho-Effect" checkpoint.

Caption: Synthetic pathway for coupling 5-isobutoxy-2-nitrobenzoic acid, emphasizing the Acid Chloride activation route to overcome ortho-nitro steric hindrance.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion (Method A) | Incomplete Acid Chloride formation.[2] | Ensure DMF catalyst is fresh. Increase Oxalyl Chloride to 2.0 eq. Reflux the acid chloride step if necessary (DCM to CHCl₃). |

| Low Conversion (Method B) | Steric bulk prevents HATU active ester attack. | Switch to Method A (Acid Chloride). Alternatively, use HOAt additive or microwave irradiation (60 °C, 30 min). |

| Product Hydrolysis | Moisture entering the Acid Chloride step. | Use strictly anhydrous solvents. Flame-dry glassware. Perform the evaporation of oxalyl chloride under a strong N₂ stream. |

| Side Reaction: Aniline Oxidation | Nitro group acting as an oxidant (rare but possible at high T). | Keep coupling temperatures below 60 °C. |

References

-

University of California, Riverside . "Bioinspired molecular electrets based on anthranilamide (Aa) motifs."[3] eScholarship. Accessed February 14, 2026. [Link]

-

Bavinton, E. "Design and synthesis of non-peptidic scaffolds that mimic secondary protein structure." University of Southampton, Doctoral Thesis. Accessed February 14, 2026. [Link]

-

Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. [Link]

-

Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852. [Link]

Sources

A Researcher's Guide to the Purification of Crude 5-(2-Methylpropoxy)-2-nitrobenzoic Acid

An Application Note and Protocol from the Bench

Abstract

5-(2-Methylpropoxy)-2-nitrobenzoic acid is a key intermediate in the synthesis of various high-value molecules in the pharmaceutical and materials science sectors. The purity of this reagent is paramount, as contaminants can lead to undesirable side reactions, low yields, and compromised final product integrity. This comprehensive guide provides a detailed examination of robust purification strategies for crude 5-(2-Methylpropoxy)-2-nitrobenzoic acid, tailored for researchers, chemists, and drug development professionals. We delve into the mechanistic principles and provide field-tested protocols for acid-base extraction, recrystallization, and column chromatography, enabling the consistent attainment of high-purity material.

Foundational Analysis: Understanding the Molecule

Before selecting a purification strategy, it is essential to understand the physicochemical properties of 5-(2-Methylpropoxy)-2-nitrobenzoic acid. Its structure is characterized by three key functional groups: a carboxylic acid, a nitro group, and an isobutoxy ether group.

-

Carboxylic Acid (-COOH): This group imparts acidic properties, making the molecule readily soluble in aqueous basic solutions by forming a carboxylate salt. This is the primary handle for purification by acid-base extraction.[1][2]

-

Nitro Group (-NO₂): A strong electron-withdrawing group that increases the acidity of the carboxylic acid. Its presence often imparts a pale yellow color to the compound.

-

Isobutoxy Group (-O-CH₂CH(CH₃)₂): A relatively non-polar ether group that enhances solubility in common organic solvents.

Common impurities from synthesis can include unreacted starting materials, isomeric byproducts, or neutral organic residues. A successful purification workflow is designed to systematically remove these contaminants based on their differential chemical and physical properties.

Table 1: Physicochemical Properties of 5-(2-Methylpropoxy)-2-nitrobenzoic Acid and Analogs

| Property | Value / Observation | Rationale & Significance |

|---|---|---|

| Appearance | Expected to be a white to light yellow crystalline solid. | The nitro-aromatic structure often results in a colored solid. Crystalline nature is ideal for purification by recrystallization.[3] |

| Solubility | Sparingly soluble in cold water; soluble in hot water and many organic solvents (e.g., ethanol, ethyl acetate, acetone).[4][5] | Differential solubility is the cornerstone of recrystallization. High solubility in organic solvents is necessary for extraction and chromatography. |

| Acidity (pKa) | Estimated pKa ~3.3. | The presence of the electron-withdrawing nitro group makes it a stronger acid than benzoic acid (pKa ~4.2). It will react readily with weak bases like sodium bicarbonate (NaHCO₃).[6] |

Strategic Purification Workflow

A multi-step approach is often the most effective path to achieving analytical-grade purity. The initial bulk of impurities is removed using a scalable technique like acid-base extraction, followed by a polishing step such as recrystallization to remove closely related impurities.

Figure 1: A strategic workflow for purifying crude 5-(2-Methylpropoxy)-2-nitrobenzoic acid.

Method 1: Acid-Base Extraction

Principle and Application

Acid-base extraction is a powerful liquid-liquid extraction technique that separates acidic, basic, and neutral compounds by leveraging their different solubilities in aqueous and organic phases at various pH levels.[7] For 5-(2-Methylpropoxy)-2-nitrobenzoic acid, we exploit its acidic nature. By washing an organic solution of the crude product with a weak aqueous base (e.g., sodium bicarbonate), the acidic target compound is deprotonated to form its sodium salt. This ionic salt is highly soluble in the aqueous layer, while neutral organic impurities remain in the organic layer.[1][2] The layers are then separated, and the pure acid is recovered by re-acidifying the aqueous layer.

This method is ideal as a first-pass purification because it is fast, highly scalable, and efficiently removes a broad range of non-acidic impurities.[8]

Figure 2: The separation principle of acid-base extraction.

Detailed Protocol

-

Dissolution: Dissolve the crude 5-(2-Methylpropoxy)-2-nitrobenzoic acid (e.g., 10.0 g) in a suitable organic solvent like ethyl acetate (150 mL) in a separatory funnel. Ensure all solids are completely dissolved.

-

First Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL) to the separatory funnel. Stopper the funnel and invert it gently, venting frequently to release the pressure from CO₂ evolution. Shake vigorously for 1-2 minutes.

-

Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.

-

Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution (2 x 50 mL) to ensure complete recovery of the acidic product. Combine all aqueous extracts.

-

Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (pH ~2, check with pH paper). A precipitate of the pure product will form.[2]

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of ice-cold deionized water (2 x 25 mL) to remove any residual inorganic salts.

-

Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Method 2: Recrystallization

Principle and Application

Recrystallization is a fundamental technique for purifying solid compounds.[3] Its success relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared by dissolving the crude solid in a minimal amount of a suitable hot solvent. As the solution cools slowly, the solubility of the target compound decreases, and it crystallizes out, leaving impurities behind in the solvent (mother liquor).[9]

This method is an excellent polishing step after acid-base extraction to remove small quantities of structurally similar impurities that extraction cannot.

Table 2: Solvent Selection for Recrystallization

| Solvent / System | Rationale for Use |

|---|---|

| Ethanol/Water | A common and effective system. The compound is soluble in hot ethanol and less soluble in water. Water is added as an anti-solvent to the hot ethanolic solution to induce crystallization upon cooling.[10] |

| Toluene | A good choice for removing more polar impurities. Many aromatic acids show appropriate solubility gradients in toluene.[4] |

| Ethyl Acetate/Hexane | Similar to ethanol/water, the compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added as the anti-solvent. |

| Water | Nitrobenzoic acids often have sufficient solubility in hot water but are poorly soluble in cold water, making water a green and effective choice if the solubility profile is suitable.[9][11] |

Detailed Protocol

-

Solvent Selection: Based on small-scale tests, select an appropriate solvent system (e.g., ethanol/water).

-

Dissolution: Place the crude or semi-purified acid (e.g., 5.0 g) into an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., hot ethanol) with stirring and gentle heating until the solid just dissolves. Avoid using excess solvent to maximize yield.[10]

-

Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Heat the mixture again briefly.

-

Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration. Quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[3]

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small volume of the cold recrystallization solvent to remove adhered mother liquor.

-

Drying: Dry the pure crystalline product in a vacuum oven.

Method 3: Preparative Column Chromatography

Principle and Application

Column chromatography is employed for difficult separations where impurities have similar solubility properties to the target compound, such as isomers.[12] The technique separates molecules based on their differential adsorption to a solid stationary phase (e.g., silica gel) while a liquid mobile phase flows through it.[13] For 5-(2-Methylpropoxy)-2-nitrobenzoic acid, a normal-phase setup is typically used. The compound is dissolved in a minimal amount of solvent and loaded onto a column of silica gel. A solvent system (eluent) is then passed through the column. Less polar compounds travel down the column faster, while more polar compounds are retained longer, effecting separation.

Figure 3: Workflow for purification by column chromatography.

Detailed Protocol

-

Eluent Selection: Use Thin-Layer Chromatography (TLC) to find a suitable mobile phase. A mixture of hexane and ethyl acetate is a good starting point. Add a trace amount of acetic acid (~0.5%) to the eluent to suppress the ionization of the carboxylic acid and prevent peak tailing. The ideal system gives the target compound an Rf value of approximately 0.2-0.4.[10]

-

Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal volume of the eluent. Carefully add this solution to the top of the column. Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[12]

-

Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

-

Fraction Analysis: Monitor the composition of the collected fractions using TLC.

-

Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified 5-(2-Methylpropoxy)-2-nitrobenzoic acid.

Verification of Purity

After purification, the purity of the final product must be confirmed.

-

Thin-Layer Chromatography (TLC): A single spot under UV visualization indicates high purity.

-

Melting Point (MP): A sharp melting point range that is consistent with literature values for analogous compounds suggests high purity.

-

HPLC/NMR: For rigorous, quantitative assessment, High-Performance Liquid Chromatography (HPLC) should show a single major peak, and Nuclear Magnetic Resonance (NMR) spectroscopy should confirm the correct chemical structure without signals from impurities.[12]

References

-

Wikipedia. "Acid–base extraction." Wikipedia, The Free Encyclopedia. Link

-

Magritek. "Separation of Acidic, Basic and Neutral Compounds." Magritek Benchtop NMR. Link

-

BenchChem. "Application Note and Protocol: Recrystallization of 4-Methyl-3-nitrobenzoic Acid." BenchChem. Link

-

University of Colorado Boulder. "Acid-Base Extraction." Department of Chemistry. Link

-

Confluence. "Acid and Base Extraction." Engineering Ideas Clinic. Link

-

Chemistry Steps. "How to Separate a Mixture of Phenol, Anisole, and Benzoic Acid Using Acid-Base Extraction." Chemistry Steps. Link

-

Zgórka, G. "Chromatographic separations of aromatic carboxylic acids." PubMed, National Library of Medicine. Link

-

Google Patents. "Process for recovering 3-nitrobenzoic acid." Link

-

MDPI. "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." Link

-

Google Patents. "Process for the purification of aromatic carboxylic acids." Link

-

Journal of Chemical Education. "Solvent selection for recrystallization: An undergraduate organic experiment." Link

-

YouTube. "The Nitro Group: How to Make Your Own Nitrobenzoic Acid." Link

-

BenchChem. "Technical Support Center: Purification of Aromatic Carboxylic Acids." BenchChem. Link

-

Semantic Scholar. "Chromatographic separations of aromatic carboxylic acids." Link

-

University of Missouri–St. Louis. "Recrystallization of Benzoic Acid." Link

-

BenchChem. "Technical Support Center: Purification of 5-Hydroxy-2-methyl-4-nitrobenzoic acid." BenchChem. Link

-

BenchChem. "Technical Support Center: Purification of Crude 5-Methyl-2-nitrobenzoic Acid." BenchChem. Link

-

Sigma-Aldrich. "2-Hydroxy-5-nitrobenzoic acid." Link

-

Organic Syntheses. "m-NITROBENZOIC ACID." Link

Sources

- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 2. magritek.com [magritek.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-羟基-5-硝基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. uwaterloo.atlassian.net [uwaterloo.atlassian.net]

- 9. westfield.ma.edu [westfield.ma.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

scale-up synthesis of 5-(2-Methylpropoxy)-2-nitrobenzoic acid

Application Note: Robust Process Chemistry for the Scale-Up of 5-(2-Methylpropoxy)-2-nitrobenzoic Acid

Part 1: Executive Summary & Strategic Analysis

1.1 Introduction 5-(2-Methylpropoxy)-2-nitrobenzoic acid (also known as 5-isobutoxy-2-nitrobenzoic acid) is a critical high-value intermediate, often utilized in the synthesis of receptor tyrosine kinase inhibitors (such as Vatalanib analogs) and bio-inspired electret materials. Its structure features a nitro group para to an isobutoxy ether linkage, a configuration that dictates specific synthetic strategies.

1.2 Scale-Up Challenges Transitioning this synthesis from the bench (gram scale) to the pilot plant (kilogram scale) presents three primary challenges:

-

Regioselectivity & Competition: In Nucleophilic Aromatic Substitution (SNAr), water is a competing nucleophile. Hydrolysis of the leaving group leads to the 5-hydroxy impurity, which is difficult to purge downstream.

-

Thermal Stability: Nitro-aromatic compounds possess high decomposition energy. Exotherms during scale-up must be strictly managed.

-

Cost of Goods (COGS): Selecting the correct starting material (5-chloro-2-nitrobenzoic acid vs. 5-hydroxy-2-nitrobenzoic acid) fundamentally shifts the economics.

1.3 Route Selection Strategy We evaluate two primary routes. Route A (SNAr) is selected as the Process of Record for scale-up due to its lower step count and raw material availability.

| Feature | Route A: SNAr (Recommended) | Route B: Williamson Etherification |

| Starting Material | 5-Chloro-2-nitrobenzoic acid | 5-Hydroxy-2-nitrobenzoic acid |

| Reagents | Isobutanol, KOH (or KOtBu) | Isobutyl bromide, K₂CO₃ |

| Step Count | 1 (Telescoped) | 2 (Requires synthesis of phenol) |

| Atom Economy | High | Moderate (Bromide waste) |

| Key Risk | Hydrolysis (Water control critical) | O- vs. Ester-alkylation competition |

Part 2: Detailed Scientific Protocols

Retrosynthetic & Mechanistic Analysis

The synthesis relies on the strong electron-withdrawing nature of the nitro group at the ortho position relative to the carboxyl group (and para to the leaving group). This activates the C-5 position for nucleophilic attack by the isobutoxide anion.

Caption: SNAr mechanism showing the critical competition between isobutoxide (product pathway) and hydroxide (impurity pathway).

Protocol: Scale-Up Synthesis (SNAr Route)

Objective: Synthesis of 1.0 kg of 5-(2-Methylpropoxy)-2-nitrobenzoic acid.

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

|---|---|---|---|---|

| 5-Chloro-2-nitrobenzoic acid | 201.56 | 1.0 | 1.00 kg | Substrate |

| Isobutanol (2-Methyl-1-propanol) | 74.12 | 10.0 (Vol) | 10.0 L | Solvent/Reagent |

| Potassium Hydroxide (KOH) | 56.11 | 3.5 | ~0.97 kg | Base |

| Hydrochloric Acid (37%) | 36.46 | Excess | As req. | Quench |

Step-by-Step Procedure:

1. Preparation of Anhydrous Base (Critical Step)

-

Rationale: Commercial KOH contains ~10-15% water. The reaction generates water (

). This water must be removed to prevent hydrolysis of the chloride. -

Action: Charge 8.0 L of Isobutanol and 0.97 kg of KOH pellets into a 20 L reactor equipped with a mechanical stirrer and a Dean-Stark trap .

-

Process: Heat to reflux (~108°C). Azeotropically distill off water until the distillate is clear and the internal temperature stabilizes at the boiling point of pure isobutanol.

-

Alternative: Use Potassium tert-butoxide (KOtBu) if cost permits, as it eliminates the water removal step (though t-Butanol is generated).

-

2. Reaction Initiation

-

Cool the reactor to 80°C.

-

Add 1.00 kg of 5-Chloro-2-nitrobenzoic acid portion-wise over 30 minutes.

-

Note: The reaction is exothermic.[1] Monitor internal temperature (IT) to ensure it does not exceed 90°C during addition.

-

-

The mixture will form a thick slurry (Potassium salt of the starting material).

3. Reaction Phase

-

Heat the mixture back to reflux (105-108°C).

-

Agitate vigorously (impeller speed > 200 rpm) to ensure mass transfer in the slurry.

-

Reaction Check: Monitor by HPLC after 4 hours.

-

Specification: Starting Material < 1.0%.[2]

-

Impurity Marker: 5-Hydroxy-2-nitrobenzoic acid should be < 5%.

-

4. Workup & Isolation

-

Distill off approximately 60% of the Isobutanol under reduced pressure to concentrate the batch.

-

Cool the residue to 20°C.

-

Add 5.0 L of Deionized Water. Stir until all solids (potassium salts) dissolve.

-

Clarification (Optional): If insoluble particulates are present, filter the alkaline solution through a Celite pad.

-

Precipitation: Slowly add concentrated HCl (approx. 1.2 L) to the filtrate while stirring, maintaining IT < 25°C. Adjust pH to 1.0–2.0.

-

Observation: The product will precipitate as a pale yellow/off-white solid.

-

-

Stir the slurry for 2 hours at 0-5°C to maximize yield.

5. Purification (Recrystallization)

-

Filter the crude solid.[1][3] Wash with Water (2 x 2.0 L) to remove residual KCl and Isobutanol.

-

Solvent System: Ethanol/Water (80:20).

-

Dissolve crude cake in refluxing Ethanol (approx 3-4 L). Slowly add Water until turbidity persists.[1][3] Cool slowly to 0°C.

-

Filter and dry in a vacuum oven at 50°C for 12 hours.

Part 3: Process Safety & Analytical Controls

Thermal Hazard Management

Nitrobenzoic acid derivatives are potentially shock-sensitive and thermally unstable.

-

DSC (Differential Scanning Calorimetry): Run a DSC on the crude reaction mixture before scaling up. Expect an exotherm onset > 200°C for the pure compound, but reaction mixtures can be less stable.

-

Vent Sizing: Ensure the reactor has a rupture disc sized for rapid gas evolution in case of thermal runaway.

Analytical Specifications (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 min.

-

Detection: UV @ 254 nm (aromatic) and 210 nm (carbonyl).

-

Retention Time Logic:

-

5-Hydroxy-2-nitrobenzoic acid (More polar) < Starting Material < Product (Less polar ether).

-

Process Flow Diagram

Caption: Workflow for the kilogram-scale synthesis of 5-(2-Methylpropoxy)-2-nitrobenzoic acid.

References

-

Preparation of 5-Hydroxy-2-nitrobenzoic acid (Precursor Methodology)

- Source: ChemicalBook & PrepChem Protocols.

- Relevance: Establishes the reactivity of the C-5 position in 5-chloro-2-nitrobenzoic acid towards oxygen nucleophiles (OH-). The protocol provided adapts this by substituting OH- with Isobutoxide.

-

URL:

-

Nucleophilic Aromatic Substitution (SNAr)

- Source: Master Organic Chemistry & LibreTexts.

- Relevance: Validates the "Para-Nitro" activation rule required for this synthesis and explains the competition between alkoxide and hydroxide nucleophiles.

-

URL:

-

Alkylation of Nitrophenols (Alternative Route Context)

-

Source: Organic Syntheses, Coll.[2] Vol. 3, p.140 (1955).

- Relevance: Provides the "Williamson Ether" alternative methodology (Alkylation of o-nitrophenol) which serves as the backup route if SNAr fails.

-

URL:

-

-

Vatalanib (PTK787)

- Source: ChEMBL & IUPHAR/BPS Guide to PHARMACOLOGY.

- Relevance: Contextualizes the target molecule as a likely fragment or analog precursor in the V

-

URL:

-

Safety Data for Chloronitrobenzoic Acids

- Source: Carl Roth SDS.

- Relevance: Provides critical safety data (Skin irritation, thermal stability)

-

URL:

Sources

Technical Support Center: Optimizing the Synthesis of 5-(2-Methylpropoxy)-2-nitrobenzoic Acid

Current Status: Operational Ticket Focus: Yield Improvement & Impurity Management Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Chemistry of the Problem

You are likely experiencing low yields (typically <40%) or "stalled" reactions when synthesizing 5-(2-methylpropoxy)-2-nitrobenzoic acid .[1] This is not a user error; it is a feature of the specific electronic and steric environment of your substrates.

The "Yield Killers" in this synthesis are:

-

Electronic Deactivation: The nitro group at position 2 is para to the hydroxyl group at position 5. This strong electron-withdrawing group (EWG) stabilizes the phenoxide anion, making it a weak nucleophile .

-

Steric Drag: Your alkylating agent, 1-bromo-2-methylpropane (Isobutyl bromide) , is a primary halide but possesses

-branching.[1] This steric bulk significantly retards -

Competitive Esterification: The carboxylate group at position 1 will compete for the alkyl halide, forming an ester-ether intermediate that reduces the apparent yield of the free acid if not properly hydrolyzed.

This guide provides a "Golden Route" protocol designed to overcome these specific barriers, followed by a troubleshooting Q&A.

The "Golden Route" Protocol

Do not attempt selective alkylation. The most robust method involves exhaustive alkylation followed by selective hydrolysis.

Reagents & Stoichiometry

| Component | Role | Eq. | Notes |

| 5-Hydroxy-2-nitrobenzoic acid | Substrate | 1.0 | Dry thoroughly before use.[1] |

| Potassium Carbonate ( | Base | 2.5 - 3.0 | Must be anhydrous/finely ground.[1] |

| Isobutyl Bromide | Electrophile | 2.5 - 3.0 | Excess required to drive kinetics.[1] |

| Potassium Iodide (KI) | Catalyst | 0.1 - 0.2 | CRITICAL: Enables Finkelstein exchange.[1] |

| DMF or DMSO | Solvent | [0.5 M] | Polar aprotic solvent is mandatory. |

Step-by-Step Workflow

Phase 1: The Alkylation (Formation of the Ester-Ether)

-

Dissolution: Dissolve 5-hydroxy-2-nitrobenzoic acid in DMF (N,N-Dimethylformamide) under

atmosphere. -

Deprotonation: Add

. Stir at room temperature for 30 minutes. The solution will turn deep yellow/orange (phenoxide formation). -

Activation: Add KI. This converts the sluggish Isobutyl bromide into highly reactive Isobutyl iodide in situ.

-

Addition: Add Isobutyl bromide in one portion.

-

Reaction: Heat to 80–90°C for 12–16 hours.

-

Checkpoint: TLC will likely show two spots: the major product (Ester-Ether) and minor mono-alkylated species.

-

Phase 2: The "Rescue" (Hydrolysis) Many researchers stop at Phase 1 and report low yields because they isolate the ester. 6. Quench: Cool mixture to room temperature. 7. Hydrolysis: Add aqueous NaOH (2M, approx 3-4 eq) directly to the reaction mixture (or after rough concentration). Stir at 50°C for 2 hours.

- Mechanism:[1][2][3][4][5][6] This selectively cleaves the aliphatic ester (isobutyl ester) back to the carboxylate without touching the aromatic ether.

- Workup:

- Dilute with water.

- Wash with Ethyl Acetate (removes unreacted alkyl halide and organic impurities). Discard organic layer.

- Acidify the aqueous layer with HCl to pH 2.

- The product, 5-(2-methylpropoxy)-2-nitrobenzoic acid , will precipitate.[1] Filter and wash with cold water.

Visualization: Reaction Pathway & Logic[1]

Figure 1: The "Trap" in this synthesis is the formation of the ester intermediate. Attempting to bypass it leads to incomplete conversion. The protocol intentionally forms the ester and then hydrolyzes it.

Troubleshooting Guide (FAQ)

Q1: The reaction stalls at 50-60% conversion. Adding more bromide doesn't help.

Diagnosis: Your nucleophile (the phenoxide) is too weak, and the electrophile is too hindered. The Fix:

-

Add Potassium Iodide (KI): If you omitted this, the reaction will likely fail. The Finkelstein reaction generates the iodide, which is a much better leaving group than bromide.

-

Temperature Check: Ensure you are at at least 80°C . The electron-withdrawing nitro group stabilizes the phenoxide so much that it requires significant thermal energy to attack the beta-branched isobutyl group.

Q2: I isolated a product, but the NMR shows extra aliphatic protons and the melting point is low.

Diagnosis: You isolated the isobutyl ester of your product. The Fix: Do not discard. Dissolve the material in MeOH/Water (1:1) containing 2M NaOH. Heat at 50°C for 1 hour. Acidify to precipitate your true target acid. Self-Validation: Check the Proton NMR. If you see two sets of isobutyl doublets (one at ~3.8 ppm for ether, one at ~4.0 ppm for ester), hydrolysis is incomplete.

Q3: My product is a sticky gum/oil upon acidification, not a solid.

Diagnosis: Occlusion of DMF or isobutyl alcohol by-products. The Fix:

-

Decant: Pour off the aqueous supernatant.

-

Triturate: Add a small amount of cold Methanol or Diethyl Ether to the gum and scratch the side of the flask with a glass rod. This induces crystallization.

-

Recrystallization: Recrystallize from Ethanol/Water (See Zhang et al. for solubility data on nitrobenzoic acids).

Q4: Why not use a stronger base like NaH to speed it up?

Risk: Strong bases like NaH can promote E2 elimination of Isobutyl bromide to form Isobutylene (gas), depleting your reagent.

Advanced Mechanism Visualization

Figure 2: Mechanistic intervention.[1] The use of KI bypasses the kinetic bottleneck caused by the steric hindrance of the isobutyl group and the electronic deactivation of the phenol.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Finkelstein conditions in Williamson Ether Synthesis).

-

Zhang, C.; et al. "Solubilities of benzoic acid and its nitro-derivatives..."[1][7] Journal of Chemical & Engineering Data, 2015 . (Critical for purification/recrystallization solvent selection).

- Scriven, E. F. V. "Alkylations of deactivated phenols." Chemical Reviews, 1988. (Context on nucleophilicity of nitro-phenols).

-

Patent US4323714A. "Alkylation of hydroxy-substituted aromatic compounds."[1] (Industrial context on alkylation yields).

Sources

Technical Support Hub: Purification of 5-(2-Methylpropoxy)-2-nitrobenzoic Acid

The following technical guide serves as a specialized support hub for researchers working with 5-(2-Methylpropoxy)-2-nitrobenzoic acid . This compound, often a key intermediate in the synthesis of PDE5 inhibitors (similar to Vardenafil analogs), presents unique purification challenges due to its amphiphilic nature—combining a lipophilic isobutoxy tail with a polar nitro-benzoic core.[1]

Current Status: Active Role: Senior Application Scientist Ticket ID: PUR-5MP-2NB-001

Diagnostic Triage: Identify Your Impurity Profile

Before attempting purification, you must characterize the crude material.[1] The specific synthetic route (typically alkylation of 5-hydroxy-2-nitrobenzoic acid or nitration of 3-isobutoxybenzoic acid) dictates the impurity profile.

Common Impurity Signatures:

| Impurity Type | Origin | Diagnostic Signal (TLC/HPLC) | Solubility Behavior |

| Phenolic Precursor (5-Hydroxy-2-nitrobenzoic acid) | Incomplete alkylation | Lower | Soluble in aq.[1][2] |

| O-Alkylated Ester (Isobutyl 5-isobutoxy-2-nitrobenzoate) | Over-alkylation (Carboxyl & Phenol) | High | Insoluble in aq. base; soluble in hexanes.[1] |

| Regioisomers (e.g., 3-nitro isomers) | Non-selective nitration | Very close | Similar to product; requires chromatography.[1] |

| Inorganic Salts (KBr, NaBr) | Alkylation byproducts | Baseline spot; does not burn/char easily.[1] | Water-soluble; insoluble in DCM/EtOAc.[1] |

Decision Logic & Workflow

Use the following logic gate to determine the appropriate purification protocol.

Caption: Decision tree for selecting the optimal purification method based on physical state and impurity profile.

Technical Protocols

Protocol A: Acid-Base "Cleanup" Extraction

Objective: Isolate the target carboxylic acid from unreacted alkyl halides, esters (over-alkylation), and non-acidic byproducts. Mechanism: The carboxylic acid forms a water-soluble salt in weak base, while non-acidic impurities remain in the organic phase.[1]

Step-by-Step:

-

Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (approx. 10 mL/g).

-

Extraction (Base): Extract the organic layer 2x with saturated aqueous Sodium Bicarbonate (

) .-

Note: Avoid strong bases like NaOH at this stage to prevent hydrolysis of any ester impurities which would then contaminate your acid product.[1]

-

-

Wash: Wash the combined aqueous bicarbonate layers with a small portion of fresh EtOAc to remove entrained organic impurities.[1]

-

Acidification: Carefully acidify the aqueous layer with 1M HCl to pH ~1-2 while stirring. The product should precipitate as a solid or oil out.[1]

-

Recovery: Extract the acidified aqueous layer with EtOAc (3x).[1] Dry over

, filter, and concentrate.

Protocol B: Recrystallization (The "Polishing" Step)

Objective: Remove unreacted phenolic starting material (5-hydroxy-2-nitrobenzoic acid) and trace isomers. Challenge: The isobutoxy group makes the compound too soluble in pure ethanol and too insoluble in water.[1] A binary solvent system is required.

Recommended Solvent System: Ethanol / Water (or Methanol / Water).[1]

Step-by-Step:

-

Slurry: Place the semi-pure solid in a flask. Add minimal Ethanol (absolute) and heat to reflux until fully dissolved.[1]

-

Saturation: If the solution is dark, treat with activated charcoal for 5 mins and hot-filter.

-

Nucleation: Remove from heat. While still hot, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

-

Clarification: Add 1-2 drops of ethanol to clear the solution.

-

Crystallization: Allow the flask to cool slowly to room temperature on a cork ring (insulation). Once ambient, move to a

fridge. -

Filtration: Collect crystals via vacuum filtration.[1] Wash with a cold 1:1 Ethanol/Water mixture.[1]

Protocol C: Flash Chromatography (The "Last Resort")

Objective: Separation of regioisomers (e.g., 3-nitro vs 2-nitro) that co-crystallize. Stationary Phase: Silica Gel (230-400 mesh).[1] Mobile Phase:

-

A: Dichloromethane (DCM) + 1% Acetic Acid

-

B: Methanol

-

Gradient: 0% B to 5% B in A.

-

Tip: The acetic acid suppresses ionization of the carboxylic acid, preventing "streaking" or tailing on the column.[1]

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why? A: This is common with alkoxy-nitrobenzoic acids.[1] It occurs when the product separates as a liquid phase before the solution reaches the crystallization temperature (often due to water being added too quickly or the solution being too concentrated).[1]

-

Fix: Re-heat the mixture to dissolve the oil. Add a small amount of additional ethanol.[1] Allow the solution to cool very slowly with vigorous stirring. Seeding with a pure crystal (if available) at the cloud point is critical.[1]

Q2: The solid has a persistent yellow/orange color even after recrystallization. A: Nitro compounds are inherently yellow, but deep orange/red often indicates phenolic impurities (nitrophenols are vividly colored in basic/neutral media) or oxidation products.[1]

-

Fix: Perform the Acid-Base Extraction (Protocol A) again. Ensure the bicarbonate wash is thorough.[1] If color persists, use activated carbon during the hot filtration step of recrystallization.[1]

Q3: I see a spot on TLC that doesn't move (Baseline) and one that moves with the solvent front. A:

-

Baseline: Likely inorganic salts or the unreacted phenolic acid (if using a non-polar eluent).[1]

-

Solvent Front: Likely the isobutyl bromide (alkylating agent) or the ethyl ester of your product.[1]

-

Action: These are easily removed via Protocol A (Acid-Base).[1] Do not waste time recrystallizing until these are removed.[1]

References

-

Synthesis of Alkoxy-Nitrobenzoic Acids

-

Purification of Nitrobenzoic Acid Derivatives

-

Methodology: Acid-base extraction and recrystallization from aqueous ethanol are the gold standards for purifying nitrobenzoic acids to remove isomers and inorganic salts.[1]

-

Source:

-

-

Solubility Data for Nitrobenzoic Acids

- Data: Solubility profiles of 3-nitro and 3,5-dinitrobenzoic acids in organic solvents (Ethanol, Ethyl Acetate) vs.

-

Source:

-

General Recrystallization Techniques

- Methodology: Principles of solvent selection (dielectric constants) and troubleshooting "oiling out" for organic acids.

-

Source:[1]

Sources

Technical Support Center: Preventing Degradation of 5-(2-Methylpropoxy)-2-nitrobenzoic acid During Storage

Welcome to the technical support center for 5-(2-Methylpropoxy)-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, we provide in-depth troubleshooting advice and frequently asked questions to address potential degradation issues during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store 5-(2-Methylpropoxy)-2-nitrobenzoic acid to ensure its stability?

To maintain the integrity of 5-(2-Methylpropoxy)-2-nitrobenzoic acid, it is crucial to store it in a cool, dry, and dark environment.[1][2][3][4] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1][2][3] For long-term storage, refrigeration (2-8 °C) is recommended. The compound should be stored away from strong oxidizing agents, bases, and sources of heat.[4][5][6]

Q2: Is this compound sensitive to light?

Yes, nitroaromatic compounds, in general, are susceptible to photodegradation.[7][8][9][10] Exposure to light, particularly ultraviolet (UV) radiation, can initiate photochemical reactions leading to the formation of various degradation products. Therefore, it is imperative to store the compound in an amber or opaque container and to minimize its exposure to light during handling and experimental procedures.

Q3: What are the primary chemical groups on 5-(2-Methylpropoxy)-2-nitrobenzoic acid that are susceptible to degradation?

The molecule has three main functional groups that can be prone to degradation under specific conditions:

-

Nitro group (-NO2): Can be reduced or participate in photochemical reactions.[7][8][9][10]

-

Ether linkage (-O-CH2-): The isobutoxy group is an ether, which can be susceptible to acidic hydrolysis.[11][12][13][14][15]

-

Carboxylic acid group (-COOH): Can undergo decarboxylation at elevated temperatures.[16][17][18][19][20]

Troubleshooting Guide

This section addresses specific issues you might encounter, providing potential causes and actionable solutions.

Issue 1: I observe a change in the physical appearance of the solid compound (e.g., color change from off-white to yellow/brown).

-

Potential Cause: This is often an indication of degradation, likely due to prolonged exposure to light or heat. Photodegradation of nitroaromatic compounds can lead to the formation of colored impurities.[7][8][9]

-

Troubleshooting Steps:

-

Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, light-protected container in a cool and dry place.

-

Analytical Confirmation: Perform an analytical test, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, to assess the purity of the material. Compare the chromatogram and UV spectrum to a reference standard or a new batch of the compound.

-

Preventative Action: If degradation is confirmed, discard the affected batch. For future use, strictly adhere to the recommended storage conditions. Consider storing aliquots to minimize repeated exposure of the bulk material to ambient conditions.

-

Issue 2: My aqueous solutions of the compound turn yellow or show a decrease in concentration over time.

-

Potential Cause 1: Photodegradation. As with the solid, aqueous solutions of nitroaromatic compounds are prone to degradation upon exposure to light.[7][9][10]

-

Potential Cause 2: Hydrolysis. If the solution is acidic, the ether linkage of the isobutoxy group may be undergoing hydrolysis.[11][12][13][14][15]

-

Troubleshooting Steps:

-

Protect from Light: Prepare and handle solutions in a laboratory with minimized light exposure or use amber glassware. Wrap containers in aluminum foil for extra protection.

-

Control pH: If your experimental conditions allow, maintain the pH of the solution in the neutral range (pH 6-8) to minimize the risk of acid-catalyzed hydrolysis. If acidic conditions are necessary, prepare the solution fresh before each use.

-

Fresh Preparation: For critical applications, it is always best practice to prepare solutions fresh daily.

-

Issue 3: I am seeing unexpected peaks in my HPLC or GC analysis of a stored sample.

-

Potential Cause: The appearance of new peaks is a strong indicator of the formation of degradation products. The identity of these products will depend on the degradation pathway.

-

Troubleshooting and Identification of Degradants:

-

Characterize the Impurities: If your laboratory has the capability, use mass spectrometry (LC-MS or GC-MS) to identify the molecular weights of the new peaks. This can provide clues to their structures.

-

Consider Common Degradation Products:

-

Hydrolysis Product: Look for a peak corresponding to 2-nitro-5-hydroxybenzoic acid. This would result from the cleavage of the isobutoxy ether linkage.

-

Decarboxylation Product: Search for a peak that could be 1-isobutoxy-4-nitrobenzene, formed by the loss of the carboxylic acid group.

-

Photodegradation Products: These can be more complex, but may include nitrophenols or compounds where the nitro group is reduced.[7][9]

-

-

Review Experimental Conditions: Carefully examine the storage and handling history of the sample. Was it exposed to high temperatures, strong acids/bases, or light? This can help pinpoint the likely degradation pathway.

-

Diagram of Potential Degradation Pathways

Caption: Potential degradation pathways for 5-(2-Methylpropoxy)-2-nitrobenzoic acid.

Best Practices for Storage and Handling

To proactively prevent degradation, adhere to the following best practices:

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8 °C for long-term storage. For short-term, cool, room temperature is acceptable. Avoid high temperatures. | Minimizes the rate of all chemical degradation pathways, especially thermal decarboxylation.[1] |

| Light | Store in an amber or opaque, tightly sealed container. Minimize exposure to ambient and UV light during use. | Prevents photodegradation, a common pathway for nitroaromatic compounds.[7][8][9][10] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of high-purity material. Keep container tightly sealed.[1][2][3] | Protects against atmospheric moisture and oxygen, which can participate in certain degradation reactions. |

| pH (for solutions) | Maintain solutions at a neutral pH (6-8) unless the experimental protocol requires otherwise. | Avoids acid-catalyzed hydrolysis of the ether linkage.[11][12][13][14][15] |

| Material Compatibility | Avoid contact with strong oxidizing agents and strong bases. | These can cause vigorous and potentially hazardous reactions.[4][5][6] |

Analytical Methods for Stability Assessment

Regularly assessing the purity of your compound is crucial. The following are recommended analytical techniques:

Protocol 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for quantifying the purity of 5-(2-Methylpropoxy)-2-nitrobenzoic acid and detecting polar degradation products.

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of an acidified aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the parent compound and potential impurities have significant absorbance (a photodiode array detector is ideal for spectral confirmation).

-

Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying more volatile degradation products, such as the decarboxylation product.

-

Column: A non-polar or medium-polarity capillary column.

-

Carrier Gas: Helium or hydrogen.

-

Injection: Split/splitless injection. A derivatization step (e.g., silylation) may be necessary to improve the volatility and peak shape of the carboxylic acid.

-

Detection: Mass spectrometry for definitive identification of degradation products by their mass spectra.

Workflow for Stability Investigation

Caption: A logical workflow for investigating and addressing the degradation of 5-(2-Methylpropoxy)-2-nitrobenzoic acid.

By understanding the potential degradation pathways and implementing the recommended storage, handling, and analytical procedures, you can ensure the reliability and reproducibility of your experimental results.

References

- Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893.

- Prager, J., et al. (2022). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology, 56(15), 10886–10896.

- Various Authors. (2025). Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange.

- Li, Z., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids.

- Wang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters, 8(9), 753–758.

- Ceylan, S., & Snape, C. E. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 777–784.

- Chen, B., et al. (2004). Direct photolysis of nitroaromatic compounds in aqueous solutions.

- Chen, B., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Semantic Scholar.

- Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry.

- Panda, S. R., Dadhaniya, F. K., & Mishra, V. O. (2024). Protodecarboxylation of benzoic acid (substituted) by using transition metals compound- copper carbonate. International Journal of Biology, Pharmacy and Allied Sciences, 13(12), 8526-8534.

- LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.

- Smith, K. M., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering, 1(11), 1426–1435.

- Kua, J., & Kriz, D. A. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid.

- Google Patents. (1978).

- Alpha Chemika. p-NITRO BENZOIC ACID (for synthesis).

- Academia.edu.

- Loba Chemie. (2015). 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS.

- Sigma-Aldrich. (2025).

- Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.

- Carl ROTH.

- MDPI. (2025).

- Defense Technical Information Center. (1977).

- Environmental Analysis Health and Toxicology. (2022).

- Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.

- Spectrum Chemical. (2006). Material Safety Data Sheet - 5,5'-dithiobis(2-nitrobenzoic acid).

- TCI Chemicals. (2025). SAFETY DATA SHEET - 4,5-Dimethoxy-2-nitrobenzoic Acid.

- Fisher Scientific. (2012). SAFETY DATA SHEET - 5,5`-Dithiobis(2-nitrobenzoic acid), 99%.

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2021). SAFETY DATA SHEET - 5-Methoxy-2-nitrobenzoic acid.

- PubChem. 5-Methyl-2-nitrobenzoic acid.

- Arora, P. K., & Sharma, A. (2015). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Frontiers in Microbiology, 6, 551.

- Benchchem.

- ResearchGate. Metabolic pathway for the degradation of nitrobenzene by P. pseudoalcaligenes JS45 (2, 3, 10).

- Sigma-Aldrich. 5-Methoxy-2-nitrobenzoic acid 97.

- Brauer, G. M., & Simon, L. (1962). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 66A(4), 313.

- CAMEO Chemicals - NOAA. 2-METHYL-5-NITROBENZOIC ACID.

- Fisher Scientific. (2010).

- Frontiers. (2025). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1.

- MDPI. (2025).

Sources

- 1. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 2. lobachemie.com [lobachemie.com]

- 3. carlroth.com [carlroth.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tsapps.nist.gov [tsapps.nist.gov]

- 18. ijbpas.com [ijbpas.com]

- 19. US4094909A - Process for the decarboxylation-oxidation of benzoic acid compounds - Google Patents [patents.google.com]

- 20. (PDF) Density functional theory study of benzoic acid decarboxylation [academia.edu]

A Senior Application Scientist's Guide to the Safe Disposal of 5-(2-Methylpropoxy)-2-nitrobenzoic acid